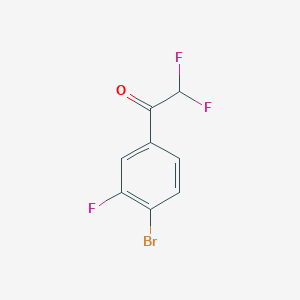![molecular formula C13H23NO3 B13548957 tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered azaspiro ring and a four-membered oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a hydroxymethyl group and an azaspiro moiety can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step typically occurs under mild conditions and results in the formation of the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic structure can impart unique biological activity, making it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness: tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxymethyl group and a tert-butyl ester. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(5-4-6-13)10(14)9-15/h10,15H,4-9H2,1-3H3 |
InChI-Schlüssel |
HUIONUMHXFKAJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CO)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
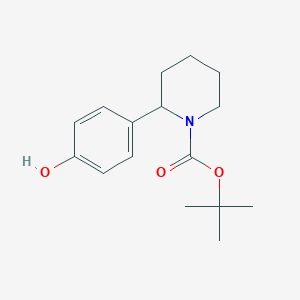

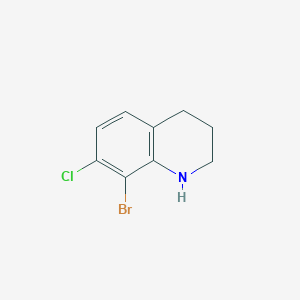
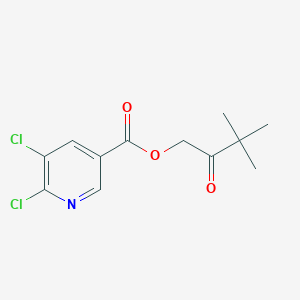
![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)

![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)
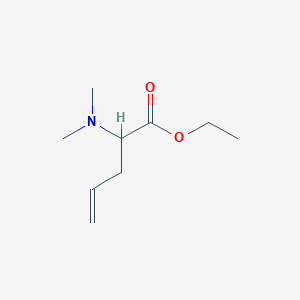

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)

